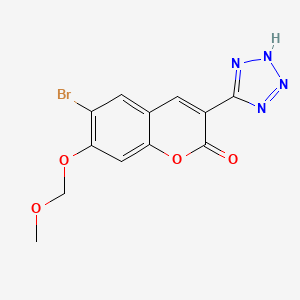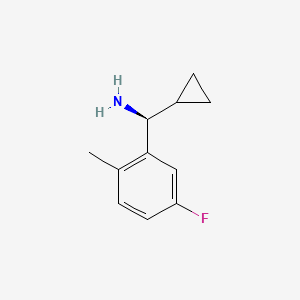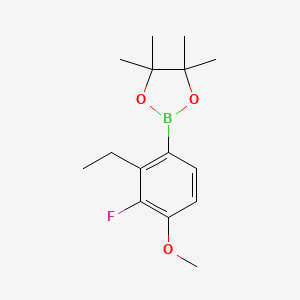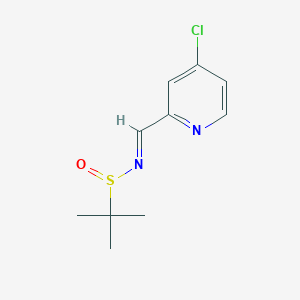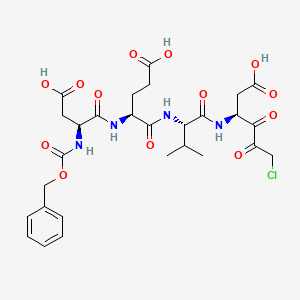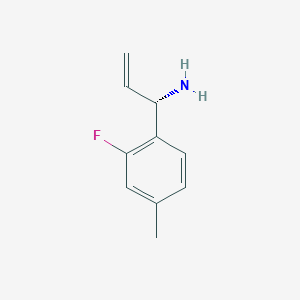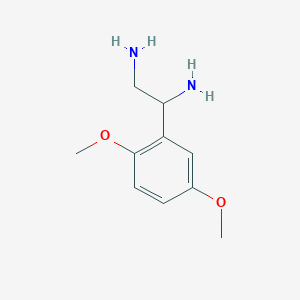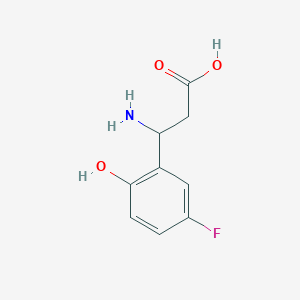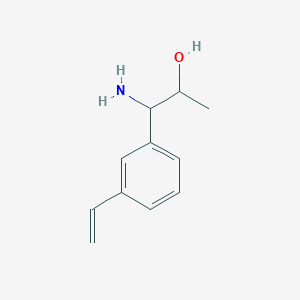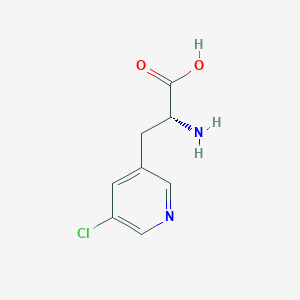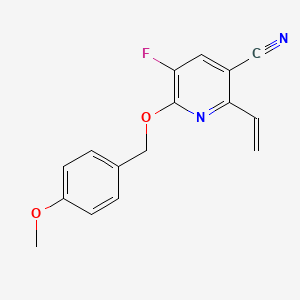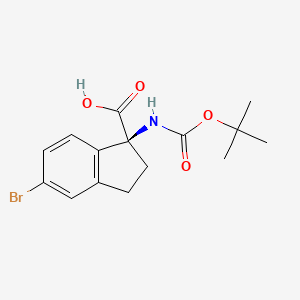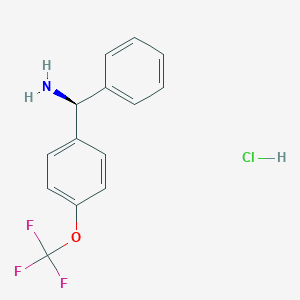![molecular formula C11H13F2NO2 B13053160 (R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine](/img/structure/B13053160.png)
(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine is a chiral compound with a complex structure that includes a difluorobenzo dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the difluorobenzo dioxole ring and the introduction of the amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its chiral nature makes it a valuable tool for studying enantioselective processes.
Medicine
In medicinal chemistry, ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of ®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. Detailed studies on its binding affinity and selectivity are conducted to understand its mechanism of action fully.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorobenzo[D][1,3]dioxole: A related compound with a similar core structure but lacking the amine group.
1,3-Benzodioxole: Another structurally related compound with different substituents.
Uniqueness
®-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2-methylpropan-1-amine is unique due to its chiral nature and the presence of both the difluorobenzo dioxole and amine groups. This combination of features makes it a versatile compound with diverse applications in various fields.
Properties
Molecular Formula |
C11H13F2NO2 |
|---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
(1R)-1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H13F2NO2/c1-6(2)9(14)7-4-3-5-8-10(7)16-11(12,13)15-8/h3-6,9H,14H2,1-2H3/t9-/m1/s1 |
InChI Key |
NXVBOPTWBBEUTG-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C2C(=CC=C1)OC(O2)(F)F)N |
Canonical SMILES |
CC(C)C(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


